benzyl N-[(4-formylcyclohexyl)methyl]carbamate
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Overview
Description
Benzyl (((1r,4r)-4-formylcyclohexyl)methyl)carbamate is a chemical compound with a complex structure that includes a benzyl group, a formyl group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (((1r,4r)-4-formylcyclohexyl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the formyl group: This step often involves the use of formylating agents such as formic acid or formyl chloride.
Attachment of the benzyl group: This can be done through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Formation of the carbamate group: This step involves the reaction of the intermediate with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of Benzyl (((1r,4r)-4-formylcyclohexyl)methyl)carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Benzyl (((1r,4r)-4-formylcyclohexyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (((1r,4r)-4-formylcyclohexyl)methyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl (((1r,4r)-4-formylcyclohexyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamate group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (((1r,4r)-4-ethynylcyclohexyl)methyl)carbamate
- Benzyl (((1r,4r)-4-hydroxycyclohexyl)methyl)carbamate
- Benzyl (((1r,4r)-4-methylcyclohexyl)methyl)carbamate
Uniqueness
Benzyl (((1r,4r)-4-formylcyclohexyl)methyl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the benzyl, formyl, and carbamate groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C16H21NO3 |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl N-[(4-formylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C16H21NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H,17,19) |
InChI Key |
LUJUDKWZXMOPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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